molecular formula C20H32O4 B032273 5S,6S-DiHETE CAS No. 82948-87-6

5S,6S-DiHETE

Número de catálogo: B032273
Número CAS: 82948-87-6
Peso molecular: 336.5 g/mol
Clave InChI: UVZBUUTTYHTDRR-QSWMWBCCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5S,6S-Dihydroxy-eicosatetraenoic acid (5S,6S-DiHETE) is a dihydroxy fatty acid derivative of arachidonic acid (AA) formed via the hydrolysis of leukotriene A4 (LTA4). It is one of four diastereomeric 5,6-dihydroxy acids generated non-enzymatically during the breakdown of LTA4, particularly in the absence of functional LTA4 hydrolase (LTA4H) . Unlike its bioactive counterpart leukotriene B4 (LTB4), this compound lacks significant leukotriene-like activity but has been implicated in anti-inflammatory pathways, such as the EPA-CYP450 pathway . Its stereochemical configuration (5S,6S) critically determines its biological inertness compared to other isomers like 5S,6R-DiHETE, which exhibit receptor-mediated activity .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

5S,6S-DiHETE has been extensively studied for its ability to modulate inflammation. Research indicates that it can inhibit vascular hyperpermeability and endothelial barrier dysfunction, which are critical factors in inflammatory responses.

Case Study: Vascular Hyperpermeability

A study demonstrated that administration of this compound significantly reduced histamine-induced vascular hyperpermeability in mouse models. The compound inhibited the elevation of intracellular Ca²⁺ levels in human umbilical vein endothelial cells (HUVECs), which is crucial for maintaining endothelial integrity during inflammation .

Effect Observation
Histamine-induced permeabilityReduced by this compound
Endothelial Ca²⁺ elevationInhibited by this compound
NO productionSignificantly decreased with this compound

Allergic Conjunctivitis Treatment

Recent studies have shown that this compound can alleviate symptoms of allergic conjunctivitis (AC). In a controlled experiment involving mice with pollen-induced conjunctivitis, administration of this compound resulted in significant reductions in eyelid edema and tearing.

Case Study: Ocular Inflammation

In a model of histamine-induced ocular inflammation, both intraperitoneal and topical applications of this compound were effective in suppressing symptoms associated with AC. The compound inhibited mast cell degranulation and eosinophil infiltration into the conjunctiva .

Application Method Dosage Effect on Symptoms
Intraperitoneal300 μg/kgSignificant reduction
Topical1 μg/eyeAlleviated tearing

Potential in Inflammatory Bowel Disease

This compound has also been investigated for its role in inflammatory bowel diseases (IBD). It has been shown to promote recovery from colitis by modulating inflammatory pathways.

Case Study: Colitis Recovery

In models of dextran sulfate sodium (DSS)-induced colitis, treatment with this compound led to improved outcomes by reducing inflammation markers and promoting epithelial healing .

Parameter Control Group This compound Group
Eosinophil infiltrationHighSignificantly reduced
Histological damageSevereMild

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the stereochemical configuration of 5S,6S-DiHETE in biological samples?

  • Methodological Answer : The stereochemistry of this compound is typically resolved using chiral chromatography paired with tandem mass spectrometry (LC-MS/MS). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can confirm hydroxyl group positions and double-bond geometry. Reference databases like LMSD (Lipid Maps Structure Database) provide structural validation .

Q. How can researchers detect and quantify this compound in complex lipidomic profiles?

  • Methodological Answer : Targeted lipidomics using reverse-phase LC-MS/MS with multiple reaction monitoring (MRM) is preferred. Deuterated internal standards (e.g., d4_4-5S,6S-DiHETE) improve quantification accuracy. Baseline separation from isomers like 5S,6R-DiHETE requires optimized chromatographic conditions (e.g., C18 columns with acidic mobile phases) .

Q. What is the biosynthetic pathway of this compound, and which enzymes are implicated?

  • Methodological Answer : this compound is a hydrolytic product of leukotriene A4_4 (LTA4_4) via non-enzymatic hydrolysis or epoxide hydrolases. In vitro studies use purified LTA4_4 incubated with candidate hydrolases (e.g., LTA4_4 hydrolase), followed by LC-MS to track product formation. Knockout models or enzyme inhibitors help validate pathway specificity .

Advanced Research Questions

Q. How do contradictory findings about this compound’s role in inflammatory responses arise, and how can they be reconciled?

  • Methodological Answer : Discrepancies may stem from tissue-specific expression of hydrolases or sampling timepoints. For example, in human lungs challenged with E. coli, this compound levels were negligible (<1%), contrasting with other tissues . To resolve contradictions, researchers should:

  • Compare enzyme expression profiles (e.g., qPCR, Western blot) across models.
  • Use isotopically labeled tracers to track real-time metabolism.
  • Apply multivariate analysis to distinguish context-dependent signaling roles.

Q. What strategies optimize experimental designs for studying this compound’s interactions with lipid mediators in immune cells?

  • Methodological Answer :

  • Co-culture systems : Immune cells (e.g., neutrophils, macrophages) are co-cultured with endothelial cells to mimic in vivo microenvironments.
  • Inhibitor screens : Pharmacological blockers (e.g., 5-lipoxygenase inhibitors) isolate this compound’s effects from upstream mediators.
  • Multi-omics integration : Pair lipidomics with transcriptomics to map signaling cascades (e.g., NF-κB or MAPK pathways) .

Q. How can researchers address challenges in distinguishing this compound’s autocrine vs. paracrine signaling effects?

  • Methodological Answer :

  • Use transwell assays to physically separate cell populations while allowing mediator exchange.
  • Apply CRISPR/Cas9 to knockout receptors (e.g., BLT1/BLT2) in specific cell types.
  • Quantify extracellular vs. intracellular this compound via fractionation and LC-MS .

Q. What computational models are effective for predicting this compound’s stability and reactivity under physiological conditions?

  • Methodological Answer : Density functional theory (DFT) simulations predict hydrolysis rates and isomerization pathways. Molecular dynamics (MD) models assess interactions with lipid bilayers or proteins. Validation requires experimental kinetics (e.g., Arrhenius plots) and stability assays (e.g., pH/temperature gradients) .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on this compound’s pro-resolving vs. pro-inflammatory effects?

  • Methodological Answer : Context-dependent roles are common in lipid mediators. To clarify:

  • Perform dose-response studies (e.g., 1 nM–10 μM range).
  • Analyze downstream metabolites (e.g., via untargeted metabolomics).
  • Cross-reference tissue-specific proteomic datasets to identify binding partners .

Q. What statistical frameworks are robust for analyzing small-sample lipidomic studies of this compound?

  • Methodological Answer : Bayesian hierarchical models account for biological variability and technical noise. Bootstrapping resampling improves confidence intervals in low-n studies. For longitudinal data, mixed-effects models handle repeated measures .

Q. Ethical and Technical Considerations

Q. How can researchers ensure reproducibility in this compound studies given its instability?

  • Methodological Answer :
  • Standardize sample collection protocols (e.g., immediate snap-freezing in liquid N2_2).
  • Use antioxidant cocktails (e.g., BHT/EDTA) to prevent autooxidation.
  • Validate storage stability via accelerated degradation studies .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

5S,6R-DiHETE

  • Biosynthesis: Derived from enzymatic or non-enzymatic hydrolysis of LTA4, similar to 5S,6S-DiHETE, but differs in stereochemistry at C6 .
  • Biological Activity : Acts as a ligand for leukotriene D4 (LTD4) receptors, inducing smooth muscle contraction in guinea pig lung parenchyma and ileum with an EC50 of 1.3 μM. Its potency exceeds that of this compound .
  • Analytical Differentiation : Elutes earlier than this compound in chiral column chromatography due to distinct stereochemical properties .

5S,15S-DiHETE

  • Biosynthesis: Generated via dual lipoxygenase (LOX) activity (e.g., 5-LOX and 15-LOX) on AA, unlike the non-enzymatic origin of this compound .
  • Function : Precursor to lipoxins, which resolve inflammation. Retains anti-inflammatory properties, akin to this compound in certain contexts .
  • Chromatography : Exhibits distinct retention times (RP-HPLC: 6.8 min; SP-HPLC: 12.3 min) compared to this compound, aiding analytical separation .

5S,12S-DiHETE

  • Origin : Formed via 12-LOX oxidation of 5S-HETE, diverging from the LTA4-derived pathway of this compound .
  • Role in Inflammation : Functions as a pro-inflammatory mediator in neutrophil activation, contrasting with the anti-inflammatory profile of this compound .

Analytical and Structural Comparison

Table 1: Key Analytical and Functional Properties

Compound Biosynthetic Pathway Receptor Activity (EC50) RP-HPLC Retention Time (min) Biological Role
This compound Non-enzymatic LTA4 hydrolysis Inactive ~18.3 (chiral column) Anti-inflammatory
5S,6R-DiHETE LTA4 hydrolysis 1.3 μM (LTD4 receptor) ~17.8 (chiral column) Pro-inflammatory
5S,15S-DiHETE Dual LOX activity N/A 6.8 (RP-HPLC) Lipoxin precursor
5S,12S-DiHETE 12-LOX oxidation of 5S-HETE N/A 7.3 (RP-HPLC) Neutrophil activation

Table 2: Mass Spectrometry Parameters

Compound Q1 (m/z) Q3 (m/z) Collision Energy (V) Reference
This compound 335.2 195.1 -22
5S,6R-DiHETE 335.2 115.1 -22

Mechanistic and Functional Insights

  • Stereochemistry and Activity : The 5S,6S configuration renders this compound biologically inert, while the 5S,6R isomer engages LTD4 receptors due to spatial compatibility .
  • Anti-inflammatory Role : this compound upregulates anti-inflammatory mediators like LXA4 and RvD1 in the presence of trans-fatty acids, suggesting a protective role in lipid metabolism disorders .
  • Contrast with 5S,15S-DiHETE: While both compounds resolve inflammation, 5S,15S-DiHETE requires enzymatic synthesis and serves as a lipoxin intermediate, unlike the non-enzymatic this compound .

Métodos De Preparación

Stereocontrolled Chemical Synthesis via Epoxide Intermediates

The most extensively documented method for synthesizing 5S,6S-DiHETE is the stereocontrolled approach developed by Nicolaou et al. in 1989 . This strategy leverages epoxide formation and selective opening to establish the desired stereochemistry at the C5 and C6 positions.

Starting Materials and Initial Functionalization

ParameterConditionImpact on Yield/Stereochemistry
Temperature−20°C to 0°CMinimizes epoxide rearrangement
SolventDichloromethane/Water biphasicEnhances regioselectivity
CatalystBF₃·Et₂OAccelerates ring-opening kinetics

This step achieves >85% yield of the diol intermediate with 5S,6S configuration, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Deprotection and Final Purification

The methyl ester protecting group is cleaved using lithium hydroxide in tetrahydrofuran–water, yielding the free carboxylic acid. Purification via reversed-phase high-performance liquid chromatography (HPLC) with a C18 column ensures isolation of this compound with >98% purity. Critical physicochemical properties influencing purification include:

  • logP : 4.73 , necessitating acetonitrile–water gradients for elution

  • Topological Polar Surface Area : 77.76 Ų , affecting retention times

  • Hydrogen Bond Donors/Acceptors : 3/4 , guiding solvent selection

Alternative Synthetic Approaches and Modifications

While the Nicolaou method remains the gold standard, modifications have been explored to improve scalability and stereochemical fidelity.

Enzymatic Resolution Strategies

Early attempts utilized lipoxygenase enzymes to oxidize arachidonic acid, but these methods suffered from poor stereocontrol at the C6 position . Contemporary approaches employ engineered cytochrome P450 monooxygenases, though yields remain suboptimal (<30%) compared to chemical synthesis .

Solid-Phase Synthesis Adaptations

Immobilization of the arachidonate backbone on Wang resin has been investigated to streamline purification. However, the method introduces challenges in maintaining E/Z geometry across the 7E,9E,11Z,14Z tetraene system .

Physicochemical Considerations in Synthesis Design

The unique structural features of this compound necessitate careful optimization of reaction conditions:

Tetraene System Stability

The conjugated 7E,9E,11Z,14Z configuration is prone to isomerization under acidic or high-temperature conditions. Synthesis protocols maintain pH >6 and temperatures <25°C during critical steps to preserve geometry .

Stereochemical Integrity

The 5S,6S diol arrangement creates a 1,2-syn-diol motif vulnerable to periodate cleavage. Anhydrous conditions are maintained during hydroxylation steps to prevent oxidative degradation .

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure synthetic fidelity:

  • UV-Vis Spectroscopy : λmax = 234 nm (conjugated dienes)

  • Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (95:5), retention time = 12.7 min

  • Tandem MS/MS : Characteristic fragment ions at m/z 319.2 [M−H−H₂O]⁻ and 275.1 [M−H−CO₂]⁻

Propiedades

Número CAS

82948-87-6

Fórmula molecular

C20H32O4

Peso molecular

336.5 g/mol

Nombre IUPAC

(5S,6S,7Z,9Z,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11-,15-13-/t18-,19-/m0/s1

Clave InChI

UVZBUUTTYHTDRR-QSWMWBCCSA-N

SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O

SMILES isomérico

CCCCC/C=C\C/C=C/C=C\C=C/[C@@H]([C@H](CCCC(=O)O)O)O

SMILES canónico

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O

Apariencia

Assay:≥98%A solution in ethanol

Sinónimos

5S,6S-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5S,6S-DiHETE
5S,6S-DiHETE
5S,6S-DiHETE
5S,6S-DiHETE
5S,6S-DiHETE
5S,6S-DiHETE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.